N-benzylpyrimidin-5-amine
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “N-benzylpyrimidin-5-amine” are not found, there are general methods for the synthesis of pyrimidines . Pyrimidines can be synthesized from β-formyl enamide through a process involving samarium chloride catalyzed cyclization of β-formyl enamides using urea as a source of ammonia under microwave irradiation .
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Therapeutics
A study explored the synthesis of 2-benzylpiperidin-N-benzylpyrimidin-4-amines, aiming to identify multifunctional agents for Alzheimer's disease (AD) treatment. These compounds were evaluated for their anti-cholinesterase, anti-Aβ-aggregation, and anti-β-secretase activities. The findings highlighted a compound with promising multi-targeted inhibitory activities, suggesting its potential as a therapeutic candidate for AD. This research underscores the significance of the central pyrimidine-2,4-diamine ring in developing novel small molecule candidates targeting multiple pathological routes in AD (Mohamed et al., 2012).
A2B Adenosine Receptor Antagonism
Another application involves the discovery of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines as potent and selective A2B adenosine receptor antagonists. These compounds, particularly compound 5, exhibited high affinity for the A2B receptor, demonstrated a favorable pharmacokinetic profile in preclinical species, and showed efficacy in functional in vitro models (Vidal et al., 2007).
Crystal and Molecular Structures
Research into the crystal and molecular structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomeric compounds has provided insights into their conformational differences and substantial hydrogen-bonding interactions. These studies contribute to the understanding of the structural properties essential for the design of pharmacologically active compounds (Odell et al., 2007).
Histone Deacetylase Inhibitors
A series of substituted N-benzylpyrimidin-2-amine derivatives were designed and synthesized as potent histone deacetylase (HDAC) inhibitors. Evaluation of their in vitro HDAC inhibitory and antiproliferative activities against tumor cells indicated that some compounds exhibited potent HDAC inhibitory activities and significant antiproliferative effects, positioning them as novel HDAC inhibitors for cancer treatment (Zhou et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-benzylpyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-4-10(5-3-1)6-14-11-7-12-9-13-8-11/h1-5,7-9,14H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVQFOUALXZRJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CN=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201320364 | |
Record name | N-benzylpyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201320364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47195771 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-benzylpyrimidin-5-amine | |
CAS RN |
104479-78-9 | |
Record name | N-benzylpyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201320364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Benzylpyrimidin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.